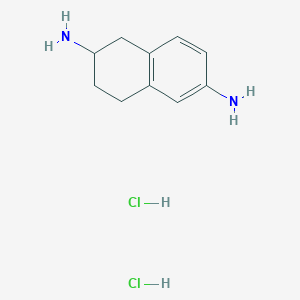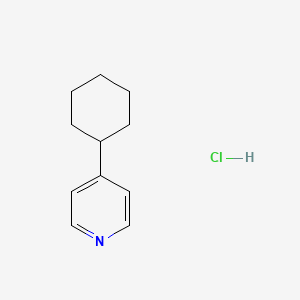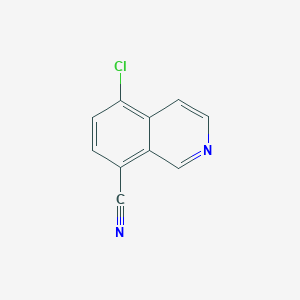
8-Isoquinolinecarbonitrile, 5-chloro-
Übersicht
Beschreibung
“8-Isoquinolinecarbonitrile, 5-chloro-” is a heterocyclic organic compound . It has a molecular formula of C10H5ClN2 and a molecular weight of 188.61 g/mol .
Molecular Structure Analysis
The molecular structure of “8-Isoquinolinecarbonitrile, 5-chloro-” consists of a carbonitrile group attached to an isoquinoline ring, which also has a chlorine atom attached .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Pharmacological Applications
Isoquinoline derivatives, including 8-hydroxyquinoline and its chlorinated versions, have garnered significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The chemical scaffold of 8-hydroxyquinoline has been extensively studied for its properties as a chromophore, facilitating the detection of metal ions and anions. Over the past two decades, synthetic modifications of this moiety have led to the development of potent, target-based drug molecules aimed at treating a variety of life-threatening diseases, such as cancer, HIV, and neurodegenerative disorders. The metal chelation properties of these derivatives further enhance their candidacy as potent therapeutics for diseases requiring disruption of metal-protein interactions (Gupta, Luxami, & Paul, 2021).
Antimicrobial and Antitumor Activities
Research on natural isoquinoline N-oxide alkaloids isolated from various plant species has revealed over 200 biologically active compounds with confirmed antimicrobial, antibacterial, antitumor, and other activities. These studies underscore the role of isoquinoline N-oxides as a rich source of leads for drug discovery, pointing toward new possible applications of these compounds in treating various health conditions. The use of computational tools to predict structure-activity relationships (SAR) activities has furthered our understanding of their potential therapeutic uses (Dembitsky, Gloriozova, & Poroikov, 2015).
Zinc Ion Detection and Environmental Applications
The development of fluorescent sensors based on 8-aminoquinoline derivatives for detecting Zn2+ ions highlights another research application of isoquinoline derivatives. These sensors are particularly relevant for environmental and biological applications due to their fast reactivity, good selectivity, and compatibility with biological systems. The introduction of various functional groups into the 8-aminoquinoline molecule has been a focus to improve properties such as water solubility and cell membrane permeability, broadening the utility of these compounds in detecting and quantifying zinc ions in various contexts (Mohamad et al., 2021).
Safety and Hazards
Wirkmechanismus
Target of Action
Isoquinoline derivatives have been found to bind with high affinity to multiple receptors , suggesting that 5-Chloroisoquinoline-8-carbonitrile may also interact with various biological targets.
Mode of Action
Isoquinoline derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-Chloroisoquinoline-8-carbonitrile may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with isoquinoline derivatives , it is likely that this compound may influence multiple biochemical pathways.
Result of Action
Given the diverse biological activities associated with isoquinoline derivatives , it is likely that this compound may exert a variety of molecular and cellular effects.
Eigenschaften
IUPAC Name |
5-chloroisoquinoline-8-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-10-2-1-7(5-12)9-6-13-4-3-8(9)10/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKVTVPYKXBVAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=CC2=C1C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101292403 | |
| Record name | 5-Chloro-8-isoquinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101292403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloroisoquinoline-8-carbonitrile | |
CAS RN |
1256463-60-1 | |
| Record name | 5-Chloro-8-isoquinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256463-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-8-isoquinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101292403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Oxolan-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B1435564.png)
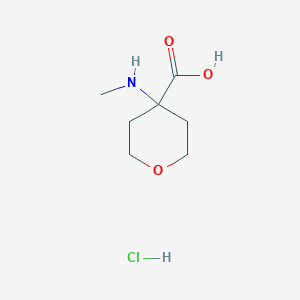
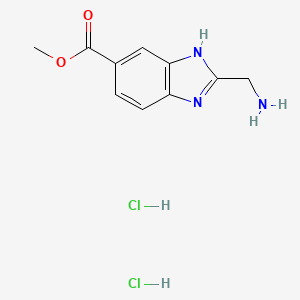
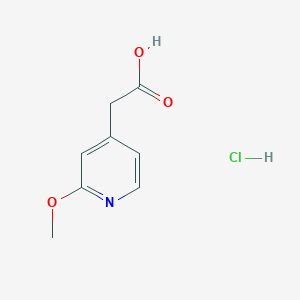

![2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1435574.png)
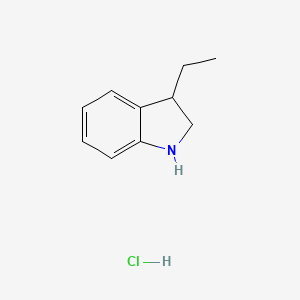
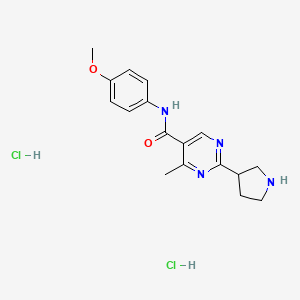
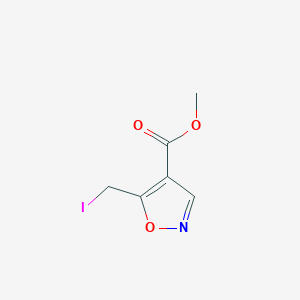
![N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine dihydrochloride](/img/structure/B1435580.png)

